1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-
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Overview
Description
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- is a complex organic compound belonging to the class of beta-carbolines These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
The synthesis of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of indole derivatives with nitromethane in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different pharmacologically active compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the modulation of neurotransmitter activity in the brain. The pathways involved may include the inhibition of protein kinases or the modulation of receptor activity .
Comparison with Similar Compounds
1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- can be compared with other beta-carbolines, such as:
Tetrahydroharman: Known for its blood pressure-lowering effects.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Studied for its neuroprotective properties.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Exhibits significant anti-tumor activity. The uniqueness of 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)- lies in its specific nitromethyl substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
183426-28-0 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-methyl-1-(nitromethyl)-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H15N3O2/c1-13(8-16(17)18)12-10(6-7-14-13)9-4-2-3-5-11(9)15-12/h2-5,14-15H,6-8H2,1H3 |
InChI Key |
NJBQBIHRZBYITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CCN1)C3=CC=CC=C3N2)C[N+](=O)[O-] |
Origin of Product |
United States |
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